molecular formula C9H12ClNO2 B168895 3-(3-Aminophenyl)propanoic acid hydrochloride CAS No. 102879-44-7

3-(3-Aminophenyl)propanoic acid hydrochloride

Cat. No.: B168895
CAS No.: 102879-44-7
M. Wt: 201.65 g/mol
InChI Key: QBOBODDISCLHPG-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)propanoic acid hydrochloride (IUPAC: 2-(3-aminophenyl)propanoic acid hydrochloride) is an organic compound characterized by a propanoic acid backbone substituted with a 3-aminophenyl group at the β-carbon, with a hydrochloride counterion. Its molecular formula is C₉H₁₂ClNO₂, and it has a molecular weight of 201.65 g/mol . Key identifiers include:

  • CAS Number: 1955556-71-4
  • PubChem CID: 66932928
  • MDL Number: MFCD29991460

It is typically synthesized for use as a building block in drug discovery and chemical biology studies .

Properties

IUPAC Name

3-(3-aminophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOBODDISCLHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641015
Record name 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20641015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-44-7
Record name Benzenepropanoic acid, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102879-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 3-(3-Nitrophenyl)propanoic Acid

The most widely adopted route involves the catalytic hydrogenation of 3-(3-nitrophenyl)propanoic acid (CAS 5466-92-0). In this method:

  • Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 25–50°C.

  • Acidification : The resulting 3-(3-aminophenyl)propanoic acid is treated with concentrated hydrochloric acid (HCl) to form the hydrochloride salt.

Key Data :

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading5–10 wt% Pd/C2–5 wt% Pd/C
Reaction Time4–8 hours2–4 hours
Yield75–85%88–92%
Purity (HPLC)>95%>98%

Side reactions, such as over-reduction of the aromatic ring or decarboxylation, are minimized by maintaining pH 4–6 during acidification.

Gabriel Synthesis

An alternative approach employs the Gabriel synthesis to introduce the amino group:

  • Phthalimide Protection : 3-(3-Bromophenyl)propanoic acid reacts with potassium phthalimide to form the phthalimidoprotected intermediate.

  • Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding the free amine.

  • Salt Formation : HCl gas is bubbled through an ethanol solution to precipitate the hydrochloride salt.

This method avoids nitro intermediates but requires harsh conditions (refluxing xylene, 120°C), resulting in lower yields (60–70%).

Enzymatic Amination

Emerging biocatalytic methods use transaminases to convert 3-(3-ketophenyl)propanoic acid to the amine derivative. While eco-friendly, this route remains experimental, with yields <50% and high enzyme costs.

Optimization of Reaction Conditions

Catalytic System Tuning

  • Catalyst Selection : Pd/C outperforms Raney nickel in selectivity, reducing byproduct formation from 15% to <5%.

  • Solvent Effects : Ethanol-water mixtures (3:1 v/v) enhance solubility of intermediates, accelerating reaction rates by 30% compared to pure ethanol.

Purification Protocols

  • Recrystallization : The hydrochloride salt is recrystallized from ethanol-water (3:1), achieving 99.5% purity after two cycles.

  • Chromatography : Silica gel column chromatography (ethyl acetate:hexane = 1:2) removes residual nitro precursors, though it is cost-prohibitive for industrial use.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

  • Continuous Hydrogenation : Fixed-bed reactors with Pd/C catalysts operate at 10–20 L/min, reducing batch times by 50%.

  • Inline Acidification : HCl is introduced downstream via static mixers, ensuring uniform salt formation.

Economic Metrics :

MetricValue
Annual Capacity10–50 metric tons
Production Cost$120–150/kg
Energy Consumption15–20 kWh/kg

Characterization and Quality Control

Spectroscopic Analysis

  • <sup>1</sup>H NMR (D<sub>2</sub>O, 400 MHz): δ 7.15 (t, J = 7.8 Hz, 1H, ArH), 6.85–6.75 (m, 3H, ArH), 3.42 (t, J = 7.2 Hz, 2H, CH<sub>2</sub>), 2.65 (t, J = 7.2 Hz, 2H, CH<sub>2</sub>COOH).

  • FT-IR : 3300 cm<sup>−1</sup> (N–H stretch), 1705 cm<sup>−1</sup> (C=O), 1600 cm<sup>−1</sup> (aromatic C=C).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient, retention time = 6.8 min.

  • Elemental Analysis : Calculated (%) for C<sub>9</sub>H<sub>12</sub>ClNO<sub>2</sub>: C 53.61, H 5.95, N 6.95; Found: C 53.58, H 5.91, N 6.93 .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Nitrophenyl)propanoic acid.

    Reduction: Various reduced derivatives depending on the conditions.

    Substitution: Acylated or alkylated derivatives of 3-(3-Aminophenyl)propanoic acid.

Scientific Research Applications

Chemical Synthesis

3-(3-Aminophenyl)propanoic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the production of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Biological Research

In biological studies, this compound has been investigated for its potential role in biochemical pathways. Its amino group allows for interactions with biological molecules, which can influence cellular mechanisms. Research indicates that derivatives of this compound exhibit significant anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines like A549. Some derivatives have shown up to 50% reduction in cell viability, indicating potential therapeutic applications .

Medical Applications

The compound has been explored for its therapeutic effects. It acts as a precursor in the synthesis of various pharmaceutical compounds. For instance, studies have focused on developing derivatives that demonstrate antioxidant properties alongside anticancer activities. These findings suggest that modifications to the structure of this compound could yield novel drugs with enhanced efficacy against cancer cells .

Industrial Use

In industrial settings, this compound is utilized in the production of dyes and polymers. Its chemical properties allow it to be incorporated into various materials, enhancing their performance and stability.

Anticancer Activity

A study evaluated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their anticancer effects on A549 cells. The most promising compounds reduced cell viability significantly while showing low toxicity to non-cancerous cells. This highlights the potential of these derivatives as anticancer agents .

Electrochemical Biosensors

Recent research has developed a peptide-based electrochemical biosensor using a poly 3-(3-aminophenyl)propionic acid matrix for breast cancer characterization. This innovative application demonstrates the compound's utility beyond traditional chemical synthesis, showcasing its role in diagnostic technologies .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Chemical SynthesisBuilding block for complex organic moleculesVersatile reactions: oxidation, reduction
Biological ResearchInvestigated for biochemical interactionsSignificant anticancer activity against A549 cells
Medical ApplicationsPrecursor for pharmaceuticalsPotential therapeutic effects noted
Industrial UseProduction of dyes and polymersEnhances material performance

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(3-aminophenyl)propanoic acid hydrochloride with structurally related compounds, focusing on molecular features and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₉H₁₂ClNO₂ 201.65 -NH₂ at phenyl C3 1955556-71-4
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride C₉H₁₀FNO₃·HCl 235.64 -F at phenyl C3, -OH at C4 2061980-54-7
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₂ 257.72 -CH₃ at phenyl C3, ethyl ester Not specified
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₁H₁₄F₂NO₂·HCl 293.69 -F at phenyl C2 and C4, methyl ester 1333750-44-9
3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride C₁₀H₁₀ClN₂O₂ 226.65 -CN at phenyl C3 1810069-92-1
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid C₉H₁₀ClNO₂ 215.64 -Cl at phenyl C3 (enantiomerically pure) 740794-79-0
Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., -F, -CN, -Cl) on the phenyl ring influence solubility and reactivity. For example, fluorinated derivatives (e.g., 3-fluoro-4-hydroxyphenyl variant) exhibit increased polarity, enhancing aqueous solubility .
  • Ester derivatives (e.g., ethyl or methyl esters) are often intermediates in prodrug synthesis, offering improved cell membrane permeability compared to carboxylic acids .

Molecular Weight :

  • The addition of halogens (F, Cl) or functional groups (-CN) increases molecular weight, which can affect pharmacokinetic properties like absorption and distribution .

Biological Activity

3-(3-Aminophenyl)propanoic acid hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group attached to a phenyl ring at the meta position. Its molecular formula is C9H12ClN2O2C_9H_{12}ClN_2O_2, and it is classified as an aromatic amino acid derivative. The presence of the amino group allows for the formation of hydrogen bonds, which can influence its interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can participate in hydrogen bonding and other chemical interactions, potentially modulating enzyme activity and influencing biochemical pathways. Specific mechanisms may vary based on the context in which the compound is utilized.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, derivatives of similar compounds have shown significant activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for Enterococcus .

Comparative Antimicrobial Activity

CompoundMIC against MRSA (µg/mL)MIC against E. faecalis (µg/mL)
This compound1-80.5-2
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives1-80.5-2
Control (Cefazolin)--

Anticancer Properties

In addition to its antimicrobial effects, research has also explored the anticancer potential of this compound. Compounds with similar structures have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. Some derivatives displayed potent inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM, indicating their potential as therapeutic agents in oncology .

Case Studies and Research Findings

  • Antimicrobial Screening : A study investigated the antimicrobial activity of various derivatives of propanoic acid compounds against clinically relevant pathogens. The results indicated that certain derivatives exhibited selective activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .
  • HDAC Inhibition : In a biochemical evaluation, several analogs of 3-(3-Aminophenyl)propanoic acid were tested for their HDAC inhibitory properties. The findings suggested that modifications in the structure significantly influenced their potency, highlighting the importance of chemical design in developing effective inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-aminophenyl)propanoic acid hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-nitrobenzoic acid derivatives with malonic acid esters, followed by catalytic hydrogenation to reduce the nitro group to an amine. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol. Purity optimization requires recrystallization from ethanol/water (3:1 v/v) and characterization by HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) to confirm >98% purity .

Q. How can the solubility and stability of this compound be assessed in aqueous buffers for biological assays?

  • Methodological Answer : Solubility is tested by preparing saturated solutions in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 25°C, followed by filtration (0.22 µm) and quantification via UV-Vis at λmax = 260 nm. Stability studies involve incubating the compound at 37°C for 24–72 hours and analyzing degradation products using LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the aromatic proton environment (δ 6.8–7.2 ppm for aminophenyl group) and carboxylic acid resonance (δ 170–175 ppm).
  • FT-IR : Identify N–H stretching (3300–3500 cm<sup>−1</sup>) and carboxylic acid O–H (2500–3000 cm<sup>−1</sup>).
  • Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical values) .

Q. How does the hydrochloride salt form influence the compound’s crystallinity compared to the free acid?

  • Methodological Answer : X-ray diffraction (XRD) reveals distinct crystal lattice patterns: the hydrochloride salt exhibits monoclinic symmetry (space group P21/c) with hydrogen-bonded Cl<sup>−</sup> and NH3<sup>+</sup> groups, enhancing thermal stability (TGA/DSC decomposition >200°C vs. free acid at 150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different cell lines?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using:

  • Dose-Response Curves : Test 1 nM–100 µM ranges in triplicate.
  • Control for pH Effects : Use equimolar free acid and salt forms.
  • Mechanistic Studies : Employ siRNA knockdown of target receptors (e.g., GPCRs) to isolate pathways .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs with modified aryl or carboxylic acid groups?

  • Methodological Answer :

  • Analog Synthesis : Replace the 3-aminophenyl group with halogenated or methoxy-substituted aryl rings (e.g., 4-fluoro or 3,5-dimethoxy derivatives).
  • Biological Screening : Compare IC50 values in enzyme inhibition assays (e.g., tyrosine phosphatase).
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent electronic effects with binding affinity .

Q. What advanced analytical methods are required to detect trace impurities in bulk synthesized material?

  • Methodological Answer :

  • UHPLC-QTOF-MS : Detect impurities at <0.1% levels using a HILIC column (2.1 × 100 mm, 1.7 µm) and positive/negative ion modes.
  • NMR Relaxation Editing : Suppress dominant peaks to identify low-concentration byproducts (e.g., unreacted nitro precursors) .

Q. How does the hydrochloride salt affect the compound’s pharmacokinetic profile compared to the free acid?

  • Methodological Answer : Conduct comparative studies in rodent models:

  • Bioavailability : Administer 10 mg/kg orally; measure plasma levels via LC-MS/MS over 24 hours.
  • Tissue Distribution : Use radiolabeled (<sup>14</sup>C) compound to track accumulation in liver/kidney.
  • Metabolite Identification : Incubate with hepatic microsomes; identify phase I/II metabolites .

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